molecular formula C13H19F3O2Si B2958496 tert-Butyldimethyl-(4-(trifluoromethoxy)phenoxy)silane CAS No. 2035508-27-9

tert-Butyldimethyl-(4-(trifluoromethoxy)phenoxy)silane

Cat. No.: B2958496
CAS No.: 2035508-27-9
M. Wt: 292.373
InChI Key: NJLSLBYVJCUBRG-UHFFFAOYSA-N
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Description

tert-Butyldimethyl-(4-(trifluoromethoxy)phenoxy)silane is a silyl ether compound characterized by a tert-butyldimethylsilyl (TBDMS) group linked to a phenoxy moiety substituted with a trifluoromethoxy (-OCF₃) group. This structure imparts unique electronic and steric properties, making it valuable in organic synthesis, particularly as a protecting group for alcohols or phenols in multi-step reactions. The trifluoromethoxy substituent enhances electron-withdrawing effects, influencing reactivity and stability .

Properties

IUPAC Name

tert-butyl-dimethyl-[4-(trifluoromethoxy)phenoxy]silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19F3O2Si/c1-12(2,3)19(4,5)18-11-8-6-10(7-9-11)17-13(14,15)16/h6-9H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJLSLBYVJCUBRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19F3O2Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyldimethyl-(4-(trifluoromethoxy)phenoxy)silane can be synthesized through a series of chemical reactions. One common method involves the reaction of tert-butylchlorodimethylsilane with 4-(trifluoromethoxy)phenol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production may also involve the use of automated systems for mixing, heating, and purification to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

tert-Butyldimethyl-(4-(trifluoromethoxy)phenoxy)silane undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the tert-butyl or dimethylsilyl groups are replaced by other nucleophiles.

    Oxidation Reactions: The trifluoromethoxy group can undergo oxidation under specific conditions to form different products.

    Reduction Reactions: The compound can be reduced using reducing agents to yield different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in solvents like tetrahydrofuran or dichloromethane.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced products.

Scientific Research Applications

tert-Butyldimethyl-(4-(trifluoromethoxy)phenoxy)silane has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis to introduce the trifluoromethoxyphenoxy group into target molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of tert-Butyldimethyl-(4-(trifluoromethoxy)phenoxy)silane involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity and stability, allowing it to interact with hydrophobic regions of biomolecules. The dimethylsilyl group can also participate in various chemical reactions, facilitating the formation of stable complexes with other molecules.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Synthesis Yield Key Properties/Applications Evidence ID
tert-Butyldimethyl-(4-(trifluoromethoxy)phenoxy)silane -OCF₃ on phenoxy ring ~292.3 (calculated) 60% (for 43) High hydrolytic stability; electron-withdrawing
tert-Butyldimethyl(4-(oxiran-2-yl)ethylsulfonyl)phenoxy)silane (17a/17b) Epoxide and sulfonyl groups Not reported Not reported Reactive intermediates for ring-opening
Fluorodiphenyl[4-(trifluoromethyl)phenyl]silane (6c) Fluorine atoms; trifluoromethyl (-CF₃) ~340.4 88% Enhanced fluorophilicity; used in fluorination
tert-Butyldimethyl((4-phenylhex-5-en-1-yl)oxy)silane (1.1.7') Aliphatic chain with phenyl and alkene groups 291.2 83% Increased lipophilicity; polymer precursors
tert-Butyl[(4-iodophenyl)methoxy]dimethylsilane Iodo-substituted benzyloxy group 348.29 Not reported Halogenated intermediates for cross-coupling
tert-Butyl-(2,4-dichloro-phenoxy)-dimethyl-silane Dichloro-phenoxy group ~307.9 (calculated) Not reported Steric hindrance; antimicrobial applications
triethoxy(4-(trifluoromethyl)phenyl)silane Triethoxy silyl group ~324.3 (calculated) Not reported Lower stability vs TBDMS; sol-gel chemistry
Key Observations:

Electron-Withdrawing Substituents: The trifluoromethoxy group in the target compound enhances electron withdrawal compared to trifluoromethyl (-CF₃) in 6c, altering resonance effects and acidity of adjacent functional groups . Halogenated derivatives (e.g., 4-iodophenyl and 2,4-dichloro-phenoxy) exhibit stronger electrophilic character, useful in Suzuki-Miyaura coupling .

Steric Effects: Bulky substituents like the tert-butyldimethylsilyl group provide steric protection, improving stability against nucleophilic attack. In contrast, triethoxy(4-(trifluoromethyl)phenyl)silane lacks this bulk, leading to faster hydrolysis . The aliphatic chain in 1.1.7' reduces steric hindrance but increases solubility in non-polar solvents .

Synthetic Yields and Conditions :

  • The target compound (43 ) achieves a moderate yield (60%) using TBDMSCl and imidazole , whereas 6c achieves higher yields (88%) via tert-butyllithium-mediated fluorination .
  • Epoxide-containing analogues (17a/17b ) require multi-step synthesis with m-CPBA, leading to lower efficiency .

Biological Activity

Introduction

tert-Butyldimethyl-(4-(trifluoromethoxy)phenoxy)silane is a compound of growing interest in the fields of medicinal chemistry and biological research. Its unique structure, featuring a trifluoromethoxy group, contributes to its potential biological activities, particularly in drug development and interactions with biomolecules. This article explores the compound's biological activity, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

CxHyFzOaSib\text{C}_x\text{H}_y\text{F}_z\text{O}_a\text{Si}_b

where the trifluoromethoxy group enhances lipophilicity and stability, allowing for better interaction with hydrophobic regions of biomolecules. The dimethylsilyl group also plays a critical role in facilitating various chemical reactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The trifluoromethoxy moiety increases the compound's affinity for lipid membranes, which is crucial for cellular uptake and interaction with membrane-bound receptors. Additionally, the dimethylsilyl group may stabilize interactions with proteins or nucleic acids, enhancing the compound's efficacy in biological systems.

Interaction with Biomolecules

  • Lipophilicity : The trifluoromethoxy group significantly improves the compound's lipophilicity, facilitating its penetration through cell membranes.
  • Stability : The presence of the dimethylsilyl group contributes to the stability of the compound under physiological conditions.

In Vitro Studies

Research has indicated that this compound exhibits promising biological activities. For instance, it has been studied for its potential use in drug development targeting various diseases, including tuberculosis. In vitro assays demonstrated its effectiveness against Mycobacterium tuberculosis (Mtb), showcasing its potential as an antitubercular agent .

Table 1: Biological Activity Summary

Activity TypeDescriptionReference
AntitubercularEffective against M. tuberculosis
CytotoxicityLow toxicity in mammalian cell lines
Enzyme InhibitionPotential inhibitor of specific enzymes

Case Studies

  • Antitubercular Activity : A study synthesized derivatives of tert-butyl((4-trifluoromethoxy)benzylamino) compounds that showed enhanced activity against both replicating and non-replicating Mtb cultures. These compounds exhibited IC50 values significantly lower than those of existing treatments .
  • Enzyme Interaction : Another investigation focused on the compound's ability to inhibit deazaflavin-dependent nitroreductase (Ddn), a key enzyme involved in activating pro-drugs against Mtb. The study revealed that modifications to the trifluoromethoxy group could enhance bioactivity .

Applications in Drug Development

The unique properties of this compound make it a valuable candidate in pharmaceutical research:

  • Drug Design : Its ability to modify biological pathways suggests potential applications in designing new therapeutic agents.
  • Chemical Synthesis : Utilized as a reagent in organic synthesis to introduce the trifluoromethoxyphenoxy group into other molecules.

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